6-Trifluoromethyl-[1,5]naphthyridin-4-ol
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Overview
Description
6-Trifluoromethyl-[1,5]naphthyridin-4-ol is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a trifluoromethyl group at the 6th position and a hydroxyl group at the 4th position on the naphthyridine ring.
Preparation Methods
One common synthetic route involves the reaction of 6-trifluoromethyl-1,5-naphthyridine with a suitable oxidizing agent to introduce the hydroxyl group at the 4th position . The reaction conditions often require the use of a solvent such as acetonitrile and a catalyst like palladium on carbon. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-Trifluoromethyl-[1,5]naphthyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Trifluoromethyl-[1,5]naphthyridin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxyl group can form hydrogen bonds with target proteins, enhancing binding affinity . These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
6-Trifluoromethyl-[1,5]naphthyridin-4-ol can be compared with other naphthyridine derivatives, such as:
1,6-Naphthyridine: Known for its anticancer and anti-HIV activities.
1,8-Naphthyridine: Exhibits antimicrobial and anti-inflammatory properties.
The presence of the trifluoromethyl group in this compound distinguishes it from other naphthyridine derivatives, enhancing its lipophilicity and potentially increasing its biological activity .
Properties
Molecular Formula |
C9H5F3N2O |
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Molecular Weight |
214.14 g/mol |
IUPAC Name |
6-(trifluoromethyl)-1H-1,5-naphthyridin-4-one |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)7-2-1-5-8(14-7)6(15)3-4-13-5/h1-4H,(H,13,15) |
InChI Key |
FPPDYEGHACQGFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1NC=CC2=O)C(F)(F)F |
Origin of Product |
United States |
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